molecular formula C12H10ClN5 B11804517 (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B11804517
M. Wt: 259.69 g/mol
InChI Key: YHFXHNXUQFCBHN-UHFFFAOYSA-N
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Description

(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group attached to a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyridazine core, followed by the introduction of the chlorophenyl group and the methanamine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is explored for its use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-4-chlorobutyrophenone: This compound shares the chlorophenyl group but has a different core structure.

    Diethyl malonate: Although structurally different, it is used in similar synthetic applications.

Uniqueness

(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is unique due to its triazolopyridazine core, which imparts specific chemical properties and potential applications not found in other compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methanamine

InChI

InChI=1S/C12H10ClN5/c13-9-3-1-8(2-4-9)10-5-6-11-15-16-12(7-14)18(11)17-10/h1-6H,7,14H2

InChI Key

YHFXHNXUQFCBHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3CN)C=C2)Cl

Origin of Product

United States

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